molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8

3-Bromo-7-methylimidazo[1,2-a]pyrimidine

Cat. No.: B1280983
CAS No.: 375857-62-8
M. Wt: 212.05 g/mol
InChI Key: JBZXFEPGAAWNRG-UHFFFAOYSA-N
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Description

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with a bromine atom at the 3-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including:

    Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone under acidic conditions to form the imidazo[1,2-a]pyrimidine core.

    Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyrimidine, an aldehyde, and a brominating agent to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the ring system.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyrimidine core can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
  • Oxidation reactions produce hydroxylated or carbonylated derivatives.
  • Reduction reactions result in partially or fully saturated imidazo[1,2-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-7-methylimidazo[1,2-a]pyrimidine has shown promise as a lead compound in the development of pharmaceuticals. Its applications include:

  • Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidines possess significant antibacterial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also exhibit similar capabilities .
  • GABA Receptor Modulation : The compound has been studied for its interactions with GABA receptors, indicating potential use as an allosteric modulator. This could have implications for treating anxiety disorders and other neurological conditions .

Biological Research

The compound's structural characteristics make it a valuable subject for various biological studies:

  • Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives. For example, compounds in this class have been tested for their ability to modulate leukocyte functions and inflammatory responses .
  • Antimicrobial Potential : The synthesis of this compound derivatives has been linked to antimicrobial activity, suggesting applications in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Chemical Reactions : The compound can be synthesized using specific precursors under controlled conditions to ensure high yields and purity. For instance, reactions involving brominated pyrimidines provide a pathway for creating this compound .

Case Study 1: Antibacterial Activity

A study conducted by Zhou et al. investigated the antibacterial efficacy of several imidazo[1,2-a]pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against resistant strains .

Case Study 2: GABA Receptor Interaction

Research by Blackaby et al. focused on the interaction of imidazo[1,2-a]pyrimidine compounds with GABA receptors. Their findings suggested that specific modifications to the imidazo structure could enhance binding affinity and modulate receptor activity effectively .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
7-Methylimidazo[1,2-a]pyrimidineContains a methyl group instead of bromineLess lipophilic compared to brominated derivative
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridineDifferent ring structurePotentially different biological activity
8-Fluoroimidazo[1,2-a]pyridineFluorine substitution at a different positionMay exhibit different pharmacokinetics

Mechanism of Action

The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor-mediated signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Bromo-7-methylimidazo[1,2-a]pyrazine
  • 3-Bromo-7-methylimidazo[1,2-a]triazine

Comparison:

  • Structural Differences: While all these compounds share a similar imidazo[1,2-a] core, the nature of the fused ring (pyridine, pyrazine, triazine) varies, leading to differences in electronic properties and reactivity.
  • Biological Activity: The presence of different heteroatoms (nitrogen, oxygen, sulfur) in the fused ring can significantly influence the biological activity and target specificity of these compounds.
  • Chemical Reactivity: The reactivity towards nucleophiles, oxidizing agents, and reducing agents can vary based on the electronic effects imparted by the different fused rings.

Biological Activity

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Structure and Properties

The molecular formula of this compound is C7H7BrN4C_7H_7BrN_4, with a molecular weight of approximately 215.06 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the imidazo[1,2-a]pyrimidine structure allows for diverse interactions within biological systems.

Research indicates that this compound may exhibit:

  • Enzyme Inhibition : Particularly against kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory responses in cellular models.

Anticancer Activity

A significant area of research has focused on the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. For instance, studies have shown that this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism
HCT-11610.5Induction of apoptosis
HeLa8.9Inhibition of cell cycle progression
MCF-712.4Modulation of signaling pathways

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium16

Case Studies

  • Inhibition of Kinases : A study conducted by Zhou et al. reported that derivatives of imidazo[1,2-a]pyrimidines showed significant inhibition against various kinases associated with cancer progression. The study highlighted that modifications at the bromine and methyl positions could enhance inhibitory effects on specific targets.
  • Anti-inflammatory Response : Research published in DergiPark demonstrated that imidazo[1,2-a]pyrimidines exhibit anti-inflammatory effects by modulating leukocyte functions in vitro. The study indicated that these compounds could potentially serve as therapeutic agents for inflammatory diseases.
  • Therapeutic Applications in Tuberculosis : According to findings from BenchChem, compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine are being explored as scaffolds for developing new drugs targeting tuberculosis and other infectious diseases due to their ability to inhibit bacterial growth effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves:

  • Condensation reactions between 2-aminoimidazoles and brominated carbonyl derivatives (e.g., bromoacetylphenyl compounds), forming the imidazo[1,2-a]pyrimidine core .
  • Regioselective bromination at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid overhalogenation .
  • Methylation strategies at the 7-position, often via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., using methyl Grignard reagents) .

Critical considerations :

  • Monitor reaction intermediates via TLC or HPLC to ensure regiochemical fidelity.
  • Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The bromine atom induces deshielding (~7.5–8.5 ppm for aromatic protons) .
  • HRMS (ESI) : Confirm molecular weight (C₇H₆BrN₃, theoretical 228.97 g/mol) with <2 ppm error .
  • IR spectroscopy : Identify C-Br stretching (~550–600 cm⁻¹) and methyl C-H vibrations (~2850–2950 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm substitution patterns if single crystals are obtainable .

Q. How do the bromine and methyl substituents influence the compound’s reactivity in downstream applications?

Answer:

  • Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitutions .
  • Methyl group : Enhances lipophilicity and steric bulk, potentially affecting binding affinity in biological studies. It may also stabilize the compound against oxidative degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Answer:

  • Temperature control : Lower temperatures (0–25°C) favor bromination at the 3-position over competing sites .
  • Directing groups : Use transient protecting groups (e.g., acetyl) to block undesired positions during bromination .
  • Catalytic systems : Employ Pd(0)/Pd(II) catalysts to enhance selectivity in methylation steps .

Example optimization :

Parameter Optimal Condition Reference
Bromination agentN-Bromosuccinimide (NBS)
SolventDMF or CH₂Cl₂
Reaction temperature0°C → gradual warming to 25°C

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Model transition states for bromine substitution or methyl group interactions using Gaussian or ORCA .
  • Molecular docking : Predict binding modes in enzyme inhibition studies (e.g., kinase targets) with AutoDock Vina .
  • QSAR models : Correlate substituent effects with physicochemical properties (logP, polar surface area) .

Q. How should researchers resolve contradictions in spectral data (e.g., HRMS discrepancies)?

Answer:

  • Replicate experiments : Confirm synthetic steps to rule out impurities (e.g., residual solvents detected in HRMS) .
  • Isotopic pattern analysis : Verify bromine’s characteristic M+2 peak ratio (1:1 for ⁷⁹Br/⁸¹Br) .
  • Collaborative validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) .

Q. What strategies improve the compound’s stability under varying experimental conditions?

Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidation .
  • Buffered solutions : Use pH-stable buffers (e.g., PBS, pH 7.4) for biological assays to avoid hydrolysis .
  • Lyophilization : Enhance shelf life by lyophilizing in the presence of cryoprotectants (e.g., trehalose) .

Q. How can researchers validate the biological activity of this compound while minimizing off-target effects?

Answer:

  • Dose-response assays : Use IC₅₀/EC₅₀ curves to establish potency and selectivity .
  • Counter-screening : Test against related enzymes (e.g., cytochrome P450 isoforms) to assess specificity .
  • SAR studies : Synthesize analogs (e.g., 3-Cl or 7-ethyl derivatives) to isolate structural contributors to activity .

Properties

IUPAC Name

3-bromo-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXFEPGAAWNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464732
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-62-8
Record name 3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methylimidazo[1,2-a]pyrimidine (100 mg, 0.75 mmol) and sodium acetate (74 mg, 0.90 mmol) were dissolved in methanol (2 ml) which had been saturated with potassium bromide and this mixture was cooled to −10° C. before dropwise addition of bromine (132 mg, 0.83 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1M sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (3×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give an off white solid. This solid was purified by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%) to give 3-bromo-7-methylimidazo[1,2-a]pyrimidine (100 mg, 63%) as a white crystalline solid: δH (400 MHz, CDCl3) 2.67 (3H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three

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